(+)-Lysergic acid (+)-Lysergic acid Lysergic acid is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence. It is a Depressants substance.
Brand Name: Vulcanchem
CAS No.: 855612-60-1
VCID: VC14578394
InChI: InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,10,14,17H,6,8H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31 g/mol

(+)-Lysergic acid

CAS No.: 855612-60-1

Cat. No.: VC14578394

Molecular Formula: C16H16N2O2

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

(+)-Lysergic acid - 855612-60-1

CAS No. 855612-60-1
Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
IUPAC Name 7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid
Standard InChI InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,10,14,17H,6,8H2,1H3,(H,19,20)
Standard InChI Key ZAGRKAFMISFKIO-UHFFFAOYSA-N
Canonical SMILES CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)O

Chemical Identity and Structural Features

(+)-Lysergic acid (IUPAC name: (5R,8R)-6-methyl-9,10-didehydroergoline-8-carboxylic acid) is a tetracyclic compound comprising an indole moiety fused to a bicyclic quinoline system. Its molecular formula is C₁₆H₁₆N₂O₂, with a molecular weight of 268.31 g/mol. The compound exhibits two stereocenters at positions C5 and C8, conferring distinct pharmacological activity compared to its epimer, isolysergic acid .

Table 1: Key Physicochemical Properties of (+)-Lysergic Acid

PropertyValueSource
Melting Point91–93°C (anhydrous)
Boiling Point461.9°C (estimated)
Density1.1021 g/cm³
pKa7.5 (carboxylic acid)
SolubilitySlightly soluble in methanol, chloroform
SMILESCN1C[C@H](C(=O)O)C=C2c3cccc4[nH]cc(c34)CC21

The compound’s fluorescence under UV light and triboluminescence in its salt form are notable physical characteristics .

Biosynthesis in Ergot Fungi

(+)-Lysergic acid is biosynthesized in the ergot fungus Claviceps purpurea via a pathway originating from L-tryptophan. The process involves:

  • Alkylation: Tryptophan reacts with dimethylallyl diphosphate (DMAPP) to form 4-dimethylallyltryptophan.

  • N-Methylation: S-adenosylmethionine (SAM) donates a methyl group, yielding 4-dimethylallyl-L-abrine.

  • Oxidative Cyclization: Catalyzed by cytochrome P450 enzymes, this step forms the tetracyclic ergoline scaffold.

  • Decarboxylation and Isomerization: Final steps produce D-lysergic acid .

This pathway has been reconstituted in transgenic yeast, enabling microbial production .

Synthetic Approaches

Woodward’s Seminal Synthesis (1956)

Robert Burns Woodward’s total synthesis of (±)-lysergic acid remains a landmark achievement. Key steps include:

Modern Methodologies

Recent advances focus on efficiency and enantioselectivity:

  • Palladium-Catalyzed Domino Cyclization: Fujii and Ohno (2011) developed a 7-step synthesis using Pd-mediated cyclization (72% yield) .

  • Dearomative Retrosynthesis: Knight et al. (2023) coupled 4-haloindoles with halopyridines, enabling modular access to ergoline derivatives .

Table 2: Comparison of Synthetic Routes

MethodKey StepYieldStereocontrol
Woodward (1956)Ketal cyclization0.8%Racemic
Fujii-Ohno (2011)Pd-catalyzed cyclization72%Enantioselective
Knight-Smith (2023)Dearomative coupling56%Racemic

Pharmacological Profile and Receptor Interactions

(+)-Lysergic acid itself lacks psychedelic activity but serves as the precursor for LSD and other ergot alkaloids. Key pharmacological insights include:

Serotonin Receptor Modulation

LSD, derived from (+)-lysergic acid, exhibits nanomolar affinity for 5-HT receptors:

  • 5-HT₂ₐ: Primary target for psychedelic effects (Kᵢ = 0.47–21 nM) .

  • 5-HT₁ₐ/₂c: Contribute to mood modulation and cardiovascular effects .

Stereoselectivity

Applications in Neuroscience and Medicine

Psychedelic Research

  • fMRI Studies: LSD (100 µg) increases global brain connectivity by 18–23%, particularly in cortical regions rich in 5-HT₂ₐ receptors .

  • Pain Management: Sub-hallucinogenic doses (20 µg) reduce pain perception by 30% in cold pressor tests, with effects lasting 5+ hours .

Psychiatric Therapeutics

  • Depression: LSD-assisted therapy shows 50% remission rates in treatment-resistant depression (2023 trials) .

  • Anxiety: Single doses (200 µg) induce sustained reductions in death anxiety among terminal patients .

Analytical Characterization

Table 3: Spectroscopic Data

TechniqueKey Signals
UV-Visλ_max = 311 nm (ε = 5,200 L/mol·cm)
¹H NMR (DMSO-d₆)δ 7.25 (d, J=8 Hz, H-4), 6.90 (s, H-12)
MS (ESI+)m/z 269.1 [M+H]⁺

Recent Advances (2023–2025)

  • Cryo-EM Structural Insights: High-resolution structures of LSD-bound 5-HT₂ₐ receptors reveal a β-arrestin-biased signaling mechanism (2024) .

  • Yeast Biosynthesis: Engineered S. cerevisiae strains achieve 120 mg/L lysergic acid titers, enabling scalable production .

  • Non-Hallucinogenic Derivatives: 2-Bromo-LSD (BOL-148) shows 5-HT₂ₐ antagonism with minimal psychedelic effects, advancing migraine therapy .

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